N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenylpropanamide
Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide is 323.199762429 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic Properties
A significant body of research has been dedicated to exploring the analgesic properties of N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide derivatives. Studies have reported the synthesis and pharmacological evaluation of various diastereoisomers and enantiomers of related compounds, showing potent analgesic activity, sometimes surpassing that of morphine by a substantial margin. These compounds have been characterized by rapid onset and short duration of action, along with high safety margins, making them interesting subjects for the development of new analgesic agents (van Bever, Niemegeers, & Janssen, 1974), (Wang et al., 1995).
Antimicrobial Activity
Phenylpropanoids isolated from Piper sarmentosum, which share structural similarities with N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide, have shown antimicrobial activity. This suggests potential research avenues in investigating the antimicrobial properties of N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide derivatives (Masuda et al., 1991).
Pharmaceutical Synthesis and Evaluation
Research has also focused on the synthesis of novel compounds using N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide as a base for developing potential therapeutic agents. These efforts include the creation of derivatives aimed at treating diseases such as Alzheimer's, showcasing the compound's utility in generating pharmacologically active molecules with potential therapeutic applications (Hussain et al., 2016).
Metabolic Studies
Metabolic studies on similar compounds provide insights into the biotransformation processes these substances undergo in the body, highlighting N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis as main metabolic pathways. Such research is crucial for understanding the pharmacokinetics and dynamics of these compounds, informing their development into safe and effective drugs (Gong et al., 2010).
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-13-15-23(16-14-22)19-10-8-18(9-11-19)21-20(24)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXEEDJYABVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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